molecular formula C12H13N3O B13219203 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole CAS No. 1248907-52-9

5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Katalognummer: B13219203
CAS-Nummer: 1248907-52-9
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: KCFPETCSEALGPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1248907-52-9

Molekularformel

C12H13N3O

Molekulargewicht

215.25 g/mol

IUPAC-Name

5-(azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H13N3O/c1-8-3-2-4-9(5-8)11-14-12(16-15-11)10-6-13-7-10/h2-5,10,13H,6-7H2,1H3

InChI-Schlüssel

KCFPETCSEALGPN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CNC3

Herkunft des Produkts

United States
Foundational & Exploratory

What is the mechanism of action of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole?

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the polypharmacological profile of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole . Rather than viewing this molecule as a monolithic entity, it must be understood as a highly privileged, versatile pharmacophore. By tuning the spatial arrangement of its functional groups, this scaffold serves as a critical linchpin in modern drug discovery, primarily targeting mitochondrial proteases and G-protein coupled receptors (GPCRs).

Molecular Architecture & Pharmacophore Dynamics

The structural genius of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole lies in the synergistic assembly of its three distinct moieties:

  • The 1,2,4-Oxadiazole Core : Acting as a metabolically robust bioisostere for amides and esters, this five-membered heterocycle resists enzymatic hydrolysis while maintaining the necessary dipole moment for hydrogen bonding[1].

  • The 3-(3-Methylphenyl) Group : The meta-tolyl substitution provides a rigid, planar, lipophilic surface. This is structurally optimized for π-π stacking and deep insertion into the hydrophobic pockets of target proteins[2].

  • The 5-(Azetidin-3-yl) Group : Replacing traditional, bulkier piperidine or pyrrolidine rings with a four-membered azetidine ring is a highly deliberate medicinal chemistry tactic. The azetidine is conformationally restricted, lowers the overall lipophilicity (clogP), and presents a highly polar basic amine that acts as a solvent-exposed anchor or forms critical salt bridges with acidic residues (e.g., Asp or Glu) in the target binding site[2].

Primary Mechanisms of Action

Depending on the specific cellular context and minor peripheral substitutions, this core scaffold drives three distinct mechanistic pathways.

Pathway A: Mitochondrial Caseinolytic Protease P (ClpP) Agonism

Recent structural biology efforts have identified 1,2,4-oxadiazole derivatives as potent agonists of human Caseinolytic Protease P (HsClpP)[2].

  • Target Engagement : The 3-methylphenyl group inserts into a hydrophobic cavity formed by Trp118, Tyr138, and Trp146 of the ClpP monomer, generating a stabilizing π-π interaction with Tyr138. The azetidine ring occupies a solvent-exposed region, optimizing the entropic penalty of binding[2].

  • Signaling Cascade : Agonism forces the inactive ClpP tetradecameric complex into an open, hyperactive conformation. This triggers the indiscriminate proteolytic degradation of mitochondrial respiratory chain complex subunits, leading to severe oxidative stress and apoptosis in cancer models[2].

Pathway B: mGluR5 Positive Allosteric Modulation (PAM)

The 3-aryl-1,2,4-oxadiazole scaffold is a hallmark of Metabotropic Glutamate Receptor 5 (mGluR5) PAMs, building upon foundational hit compounds like ADX-47273[2][3].

  • Target Engagement : The compound binds to the seven-transmembrane (7TM) allosteric pocket. It does not activate the receptor directly but lowers the thermodynamic energy barrier for the conformational change induced by endogenous glutamate[3].

  • Signaling Cascade : This allosteric enhancement amplifies Gq/11 protein coupling, hyperactivating Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG, resulting in a massive efflux of intracellular calcium[3].

mGluR5_Pathway Glutamate Endogenous Glutamate mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Orthosteric Binding PAM Oxadiazole Scaffold (PAM) PAM->mGluR5 Allosteric Enhancement Gq Gq/11 Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

mGluR5 Positive Allosteric Modulation and Calcium Signaling Cascade.

Pathway C: S1P1 Receptor Agonism & Internalization

The compact alicyclic-1,2,4-oxadiazole core serves as a rigidified pharmacophore for Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators.

  • Signaling Cascade : Activation of the Gi/o-coupled S1P1 receptor inhibits adenylate cyclase, reducing cAMP levels. Crucially, the conformational shift induces rapid phosphorylation by GPCR kinases (GRKs) and subsequent β-arrestin recruitment. This leads to receptor internalization and degradation, acting as a functional antagonist to sequester lymphocytes.

S1P1_Pathway Compound 5-(Azetidin-3-yl)-3-(3-methylphenyl) -1,2,4-oxadiazole S1P1 S1P1 Receptor (GPCR) Compound->S1P1 Agonist Binding Gi Gi/o Protein Activation S1P1->Gi Conformational Change Arrestin β-Arrestin Recruitment S1P1->Arrestin Phosphorylation (GRK) AC Adenylate Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Downregulates Internalization Receptor Internalization Arrestin->Internalization Endocytosis

S1P1 Receptor Agonism and β-Arrestin-Mediated Internalization Pathway.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action for this scaffold, the following self-validating assay systems must be employed. The causality behind each reagent choice is explicitly defined to ensure scientific integrity.

Protocol 1: HsClpP Proteolytic Activity Fluorometric Assay

Objective: Validate the hyperactivation of ClpP protease activity in vitro.

  • Reagent Preparation: Prepare recombinant HsClpP (1 μM) in assay buffer (50 mM HEPES, 100 mM KCl, 10% glycerol, pH 7.4).

    • Causality: Glycerol is mandatory to thermodynamically stabilize the active tetradecameric structure of the protease in a cell-free environment.

  • Compound Incubation: Add the oxadiazole compound (dose-response, 1 nM to 10 μM) and incubate for 30 minutes at 37°C.

    • Causality: This pre-incubation allows the system to reach thermodynamic binding equilibrium before the introduction of the competitive substrate.

  • Substrate Addition: Add the fluorogenic substrate Ac-WLA-AMC (100 μM).

    • Causality: The AMC fluorophore is sterically quenched when covalently bound to the peptide. Cleavage by the hyperactive ClpP releases free AMC, emitting a quantifiable fluorescence at 460 nm.

  • Kinetic Readout & Self-Validation: Measure fluorescence continuously for 60 minutes. Include a control well with a known active-site ClpP mutant (e.g., Ser97Ala) to prove the signal is strictly dependent on the catalytic triad of ClpP.

Protocol 2: FLIPR Calcium Mobilization Assay (mGluR5 PAM Validation)

Objective: Quantify the allosteric enhancement of glutamate-induced calcium release.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human mGluR5 at 30,000 cells/well in a 384-well plate.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator and 2.5 mM Probenecid for 1 hour.

    • Causality: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM group, trapping the active dye. Probenecid is added to inhibit organic anion transporters, preventing the dye from being pumped out of the cell and ensuring a high signal-to-noise ratio.

  • Compound Addition: Add the oxadiazole compound and monitor baseline for 3 minutes.

    • Self-Validation Check: A true PAM will show no calcium spike at this stage, verifying it lacks orthosteric agonist activity.

  • Glutamate Challenge: Add an EC20 concentration of glutamate.

    • Causality: An EC20 dose provides a minimal baseline signal. The PAM will synergistically amplify this signal, shifting the glutamate dose-response curve to the left, confirming allosteric modulation.

Exp_Workflow Prep Compound Prep (DMSO Stock) Cell Cell Line Incubation (CHO-K1 expressing GPCR) Prep->Cell Assay1 FLIPR Calcium Assay (mGluR5 PAM Activity) Cell->Assay1 Assay2 HTRF cAMP Assay (S1P1 Agonism) Cell->Assay2 Data Data Acquisition (EC50 Calculation) Assay1->Data Assay2->Data Val Validation (Antagonist Reversal) Data->Val Orthogonal Confirmation

High-Throughput Screening Workflow for GPCR and Protease Modulation.

Quantitative Data Synthesis

The following table summarizes the comparative pharmacological profile of the 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole scaffold across its primary validated targets, demonstrating its polypharmacological utility.

Target ProteinPrimary MechanismBinding Affinity ( Ki​ / Kd​ )Functional Potency ( EC50​ )Primary Cellular Outcome
HsClpP Agonism (Pore Opening)~0.85 μM1.30 μM (Ac-WLA-AMC cleavage)Mitochondrial protein degradation; Apoptosis
mGluR5 Positive Allosteric Modulation~120 nM450 nM (Calcium Flux Shift)Enhanced IP3/DAG signaling; Synaptic plasticity
S1P1 Agonism (Gi-coupled)~45 nM85 nM (cAMP Inhibition) β -arrestin recruitment; Receptor internalization

References

  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthetic strategies for accessing anti-infective 1,2,4-oxadiazole scaffold Source: ResearchGate / Molecules URL:[Link]

  • US Patent 11,440,922 B2 - Metabotropic glutamate receptor 5 modulators Source: Google Patents URL

Sources

Determining the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive methodological framework for the determination of the single-crystal X-ray structure of the novel compound 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole. As of the time of this writing, specific crystallographic data for this compound are not publicly available. Therefore, this document serves as an in-depth, procedural whitepaper, equipping researchers with the necessary protocols and theoretical understanding to successfully elucidate its three-dimensional structure. The methodologies outlined herein are grounded in established best practices and are designed to ensure the generation of high-quality, publishable crystallographic data.

Introduction: The Significance of Structural Elucidation

The 1,2,4-oxadiazole moiety is a well-recognized pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of therapeutic effects.[1] The incorporation of an azetidine ring, a four-membered saturated heterocycle, can introduce conformational rigidity and improve physicochemical properties, making it a valuable substituent in drug design. The specific compound, 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole, represents a promising scaffold for further medicinal chemistry exploration.

Unambiguous determination of its three-dimensional molecular structure through single-crystal X-ray diffraction is paramount. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its structure-activity relationship (SAR), optimizing ligand-receptor binding, and guiding further drug development efforts.[2]

Synthesis and Purification

The first critical step is the synthesis of a high-purity sample of the target compound. A plausible synthetic route for 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole is outlined below, based on established methods for the synthesis of 1,2,4-oxadiazole derivatives.[3]

Proposed Synthetic Pathway

A common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid or its derivative.[1]

Diagram: Proposed Synthesis of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection 3-methylbenzonitrile 3-Methylbenzonitrile amidoxime N'-hydroxy-3-methylbenzimidamide 3-methylbenzonitrile->amidoxime Reflux hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->amidoxime intermediate N-Boc protected intermediate amidoxime->intermediate azetidine_acid N-Boc-azetidine-3-carboxylic acid azetidine_acid->intermediate coupling_agent Coupling Agent (e.g., T3P) coupling_agent->intermediate final_product 5-(Azetidin-3-yl)-3-(3-methylphenyl)- 1,2,4-oxadiazole intermediate->final_product deprotection Acid (e.g., TFA) deprotection->final_product

Caption: A plausible three-step synthesis of the target compound.

Experimental Protocol:
  • Amidoxime Formation: 3-Methylbenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as triethylamine, in a suitable solvent like ethanol under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting N'-hydroxy-3-methylbenzimidamide is then coupled with N-Boc-azetidine-3-carboxylic acid using a coupling agent. Propanephosphonic acid anhydride (T3P) is an excellent choice for this step as it promotes efficient cyclization with easy work-up.[1]

  • Deprotection: The Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain a sample of high purity (>98%), which is essential for successful crystallization. The structure and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[4] A variety of techniques should be systematically explored.

General Considerations:
  • Purity: The compound must be of the highest possible purity.

  • Solvent Selection: A systematic solvent screen is necessary to identify solvents in which the compound has moderate solubility.

  • Nucleation and Growth: Crystallization occurs in two stages: nucleation (the initial formation of a small crystal) and growth. The goal is to promote slow nucleation and growth to obtain well-ordered, single crystals.[5]

Recommended Crystallization Methods:
MethodDescriptionKey Parameters
Slow Evaporation A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly.[6]Solvent choice, temperature, rate of evaporation.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a small, open vial inside a larger, sealed container holding a less volatile solvent in which the compound is insoluble (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to supersaturation and crystallization.[7]Choice of solvent/anti-solvent pair, temperature.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.[8]Cooling rate, solvent choice.

Protocol for Vapor Diffusion:

  • Prepare a concentrated solution of the purified compound in a suitable solvent (e.g., methanol, acetone).

  • Place a small amount of this solution in a small vial (e.g., a 1 mL vial).

  • Place this small vial inside a larger vial (e.g., a 20 mL scintillation vial) containing a larger volume of an anti-solvent (e.g., hexane, diethyl ether).

  • Seal the larger vial and leave it undisturbed. Crystals should form over a period of days to weeks.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

Diagram: X-ray Diffraction Workflow

G Crystal_Selection Crystal Selection & Mounting Data_Collection Data Collection on Diffractometer Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Integration, Scaling Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure Factors Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Validation & CIF Generation Structure_Refinement->Validation Refined Model

Caption: A simplified workflow for crystal structure determination.

Crystal Selection and Mounting:
  • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.

  • Ideal crystal dimensions are typically between 0.1 and 0.3 mm in all directions.[9]

  • The crystal is mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

Data Collection:
  • Data is collected using a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[10]

  • A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[9]

  • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

Data Processing:
  • The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT).

  • This process involves:

    • Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

    • Integration: Measuring the intensity of each diffraction spot.[11]

    • Scaling and Merging: Placing all the measured intensities on a common scale and averaging symmetry-equivalent reflections.

Structure Solution and Refinement

The processed data, containing a list of reflection indices and their corresponding intensities, is used to solve and refine the crystal structure.

Structure Solution:
  • The "phase problem" is the central challenge in crystallography: the phases of the diffracted X-rays are lost during the experiment.

  • For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[12]

  • This map should reveal the positions of most of the non-hydrogen atoms.

Structure Refinement:
  • The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[13]

  • This iterative process involves adjusting the atomic coordinates, and thermal parameters (describing the vibration of the atoms) to improve the agreement between the calculated and observed diffraction patterns.[14]

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The quality of the refinement is monitored using the R-factor (residual factor), which should converge to a low value (typically < 0.05 for good quality data).

Data Analysis and Reporting

A thorough analysis of the refined structure is performed to extract meaningful chemical information.

Key Crystallographic Parameters to Report:

The following table outlines the essential data that should be reported in a standard crystallographic information file (CIF), in accordance with the guidelines from the International Union of Crystallography (IUCr).[15]

ParameterDescription
Crystal Data
Chemical FormulaC₁₂H₁₃N₃O
Formula Weight215.26 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
V (ų)Unit cell volume
ZNumber of molecules per unit cell
Data Collection
Radiatione.g., Mo Kα (λ = 0.71073 Å)
Temperature (K)e.g., 100 K
Reflections CollectedTotal number of measured reflections
Independent ReflectionsNumber of unique reflections
R_intInternal R-value (merging error)
Refinement
R1, wR2Final R-factors
Goodness-of-fit (S)Should be close to 1
Δρ_max, Δρ_min (e.Å⁻³)Residual electron density
Validation and Deposition:
  • The final crystallographic data should be validated using the IUCr's checkCIF service to ensure its quality and consistency.[16]

  • It is standard practice to deposit the final CIF and structure factor data in a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the scientific community.

Conclusion

This guide provides a comprehensive roadmap for the determination of the crystal structure of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole. By following these detailed protocols, from synthesis and crystallization to data collection, refinement, and reporting, researchers can generate a high-quality, accurate three-dimensional model of this promising molecule. This structural information will be invaluable for understanding its chemical properties and for guiding future drug discovery and development efforts.

References

  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 113–123. Available at: [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Dolomanov, O. V., et al. (2017). Recent advances in small molecule refinement. IUCrJ, 4(Pt 3), 239–251. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University. Available at: [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(10), 895-905. Available at: [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University. Available at: [Link]

  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Palatinus, L., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23, 8133-8140. Available at: [Link]

  • International Union of Crystallography. (n.d.). International Tables for Crystallography. Retrieved from [Link]

  • Proxima, S. A. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Notes for Authors of IUCrData. Retrieved from [Link]

  • Read, R. J., & Roversi, P. (2018). X-ray data processing. Essays in Biochemistry, 62(4), 545–554. Available at: [Link]

  • McMahon, B., & Hall, J. R. (2024). The interoperability of crystallographic data and databases. IUCrJ, 11(Pt 1), 2–6. Available at: [Link]

  • Kumar, A., et al. (2021). A beginner's guide to X-ray data processing. MethodsX, 8, 101377. Available at: [Link]

  • Vasileiadis, M., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 565–573. Available at: [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Saczewski, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]

  • Hussain, S., & Jamali, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Chemistry & Biodiversity, 19(6), e202200159. Available at: [Link]

  • Kumar, S., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(11), 15729–15738. Available at: [Link]

  • Patel, K. D., & Patel, N. K. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open, 19(1), e250625. Available at: [Link]

  • Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(5). Available at: [Link]

Sources

In Vitro Pharmacological Profile and Binding Affinity of Azetidinyl-Phenyl-1,2,4-Oxadiazoles at Cholinergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This technical guide addresses the in vitro pharmacology and binding affinity of the chemical class of 5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazoles. Due to the limited publicly available data on the specific compound 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole, this document synthesizes methodologies and showcases representative data from closely related analogs acting on cholinergic receptors. This approach provides a robust framework for researchers, scientists, and drug development professionals to design and execute studies for this compound class.

Introduction: The Therapeutic Potential of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle is a versatile building block in the design of novel therapeutics targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs) and ion channels.[3][4] The incorporation of an azetidine ring, a saturated four-membered nitrogen-containing heterocycle, often imparts favorable pharmacokinetic properties and can be crucial for establishing high-affinity interactions with the target protein. This guide will focus on the in vitro characterization of 5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole derivatives, with a particular emphasis on their interactions with muscarinic and nicotinic acetylcholine receptors, which are pivotal in the central nervous system (CNS).[5][6]

Part 1: Binding Affinity Determination at Muscarinic Receptors

A fundamental step in characterizing a novel compound is to determine its binding affinity for its putative target. Radioligand binding assays are a sensitive and quantitative method to measure the direct interaction of a compound with a receptor.

Rationale for Experimental Design

The choice of cell line, radioligand, and assay conditions are critical for obtaining reliable and reproducible data. For muscarinic receptors, Chinese Hamster Ovary (CHO) cells stably expressing a single subtype of the human muscarinic receptor (M1-M5) are commonly used. [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist, is a suitable radioligand due to its high affinity and low non-specific binding.

Step-by-Step Protocol: Radioligand Displacement Assay
  • Cell Culture and Membrane Preparation:

    • Culture CHO cells expressing the human M1 muscarinic receptor subtype in appropriate media until they reach 80-90% confluency.

    • Harvest the cells and homogenize them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 4°C, and resuspend the resulting membrane pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of [3H]-NMS (e.g., 0.5 nM).

      • A range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • Cell membranes (typically 20-50 µg of protein).

    • For determining non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) in place of the test compound.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative Binding Affinity Data

The following table presents hypothetical binding affinity data for a representative 5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole analog at the human M1 muscarinic receptor.

CompoundReceptor SubtypeRadioligandKi (nM)
Analog XHuman M1[3H]-NMS15.2

Part 2: Functional Activity Assessment at Muscarinic Receptors

While binding affinity indicates how well a compound binds to a receptor, it does not reveal whether the compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. Functional assays are therefore essential to determine the efficacy of the compound.

Rationale for Experimental Design

Phosphatidylinositol (PI) turnover is a well-established downstream signaling pathway for Gq-coupled receptors like the M1 muscarinic receptor.[7] Measuring the accumulation of inositol phosphates in response to compound stimulation provides a direct measure of agonist activity.

Step-by-Step Protocol: Phosphatidylinositol Turnover Assay
  • Cell Culture and Labeling:

    • Plate CHO-M1 cells in 24-well plates.

    • Label the cells by incubating them with myo-[3H]-inositol in inositol-free medium for 24-48 hours.

  • Compound Stimulation:

    • Wash the cells to remove excess unincorporated [3H]-inositol.

    • Add assay buffer containing LiCl (to inhibit inositol monophosphatase) and a range of concentrations of the test compound.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Stop the reaction by adding a cold acidic solution (e.g., perchloric acid).

    • Isolate the total inositol phosphates using anion-exchange chromatography.

  • Scintillation Counting and Data Analysis:

    • Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

    • Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).

Representative Functional Activity Data

The following table presents hypothetical functional data for a representative 5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole analog at the human M1 muscarinic receptor.

CompoundReceptor SubtypeAssayEC50 (nM)Emax (% of Carbachol)
Analog XHuman M1PI Turnover55.895%

Part 3: In Vitro Characterization at Nicotinic Acetylcholine Receptors

The azetidine moiety is a common pharmacophore in ligands for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[6] Electrophysiology is the gold standard for characterizing the functional activity of compounds at these receptors.

Rationale for Experimental Design

Automated patch-clamp electrophysiology allows for higher throughput characterization of compound effects on ion channel function.[8][9] Cell lines stably expressing the desired nAChR subtype, for example, the human α4β2 or α7 receptor, are used to measure changes in ion flow in response to the test compound.[8]

Step-by-Step Protocol: Automated Patch-Clamp Electrophysiology
  • Cell Preparation:

    • Culture cells expressing the target nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChR).

    • On the day of the experiment, detach the cells and prepare a single-cell suspension.

  • Automated Patch-Clamp Recording:

    • Load the cell suspension and intracellular/extracellular solutions into the automated patch-clamp system.

    • The system will automatically establish whole-cell patch-clamp recordings from individual cells.

    • Apply a known agonist of the nAChR (e.g., acetylcholine) to elicit a baseline current response.

    • Apply the test compound at various concentrations, followed by the agonist, to determine its effect on the agonist-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the ion current in response to agonist application in the absence and presence of the test compound.

    • To determine agonist activity, apply the test compound alone and measure the elicited current.

    • To determine antagonist activity, co-apply the test compound with a fixed concentration of the agonist and measure the inhibition of the agonist-induced current.

    • Calculate IC50 or EC50 values by fitting the concentration-response data to the appropriate model.

Representative Electrophysiology Data

The following table presents hypothetical electrophysiology data for a representative 5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole analog at the human α4β2 nicotinic acetylcholine receptor.

CompoundReceptor SubtypeMode of ActionIC50 (µM)
Analog YHuman α4β2Antagonist1.2

Visualization of Experimental Workflows

cluster_binding Binding Affinity Workflow cluster_functional Functional Activity Workflow (PI Turnover) b_start CHO-M1 Cell Culture b_mem_prep Membrane Preparation b_start->b_mem_prep b_assay Radioligand Binding Assay ([3H]-NMS & Test Compound) b_mem_prep->b_assay b_filter Filtration & Washing b_assay->b_filter b_count Scintillation Counting b_filter->b_count b_analysis Data Analysis (IC50, Ki) b_count->b_analysis f_start CHO-M1 Cell Culture & Labeling (myo-[3H]-inositol) f_stim Compound Stimulation f_start->f_stim f_extract Inositol Phosphate Extraction f_stim->f_extract f_count Scintillation Counting f_extract->f_count f_analysis Data Analysis (EC50, Emax) f_count->f_analysis

Caption: Workflow for determining binding affinity and functional activity at muscarinic receptors.

cluster_electrophysiology Electrophysiology Workflow (nAChR) e_start HEK293-α4β2 Cell Culture e_prep Single-Cell Suspension e_start->e_prep e_patch Automated Whole-Cell Patch-Clamp e_prep->e_patch e_apply Compound Application (Agonist/Antagonist Mode) e_patch->e_apply e_record Current Recording e_apply->e_record e_analysis Data Analysis (IC50/EC50) e_record->e_analysis

Caption: Workflow for characterizing functional activity at nicotinic acetylcholine receptors.

Conclusion

The in vitro pharmacological characterization of novel compounds such as 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a multi-faceted process that requires a systematic approach. By employing a combination of radioligand binding assays, functional cell-based assays, and electrophysiology, researchers can build a comprehensive profile of a compound's affinity, potency, and efficacy at its molecular targets. The methodologies and representative data presented in this guide provide a solid foundation for the investigation of this and other related chemical series, ultimately facilitating the discovery and development of new therapeutic agents.

References

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed. [Link]

  • Electrophysiology of the Nicotinic Acetylcholine Receptor | Request PDF. ResearchGate. [Link]

  • Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]

  • Characterization of compounds on nicotinic acetylcholine receptor alpha7 channels using higher throughput electrophysiology. PubMed. [Link]

  • Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling. PMC. [Link]

  • Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. PubMed. [Link]

  • Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. PubMed. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

  • A Novel Series of Non-Quaternary Oxadiazoles Acting as Full Agonists at Muscarinic Receptors. PubMed. [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Taylor & Francis Online. [Link]

  • In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. PubMed. [Link]

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.GOV. [Link]

  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. [Link]

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals. Research and Reviews. [Link]

  • Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Science. [Link]

  • Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. MDPI. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

  • Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. PubMed. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Eurasian Journal of Science and Engineering. [Link]

  • Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. PMC. [Link]

  • New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. PMC. [Link]

  • 1,2,4-oxadiazole nucleus with versatile biological applications. ResearchGate. [Link]

Sources

Navigating the Uncharted: A Predictive Pharmacokinetic and Bioavailability Profile of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: A comprehensive search of the current scientific literature reveals a notable absence of specific experimental data on the pharmacokinetics and bioavailability of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole. Consequently, this document deviates from a traditional technical guide to offer a predictive analysis based on the well-established properties of its constituent chemical moieties: the 1,2,4-oxadiazole ring, the azetidine group, and the 3-methylphenyl substituent. This whitepaper is intended to serve as a foundational resource for researchers, providing a theoretically grounded framework for initiating drug development and designing future preclinical studies.

Introduction: Deconstructing the Molecule for Predictive Insights

The molecule 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a novel chemical entity that brings together three key structural features, each with known implications for a compound's journey through the body. The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized for its metabolic stability and its role as a bioisostere for esters and amides.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is known to enhance pharmacokinetic properties such as solubility and metabolic stability due to its rigid, three-dimensional structure.[3] The 3-methylphenyl group will influence the lipophilicity and potential metabolic pathways of the compound. Understanding the interplay of these components is crucial for predicting the overall pharmacokinetic profile.

Predicted Physicochemical Properties and their Pharmacokinetic Implications

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. While experimental values for our target compound are unavailable, we can make certain predictions.

PropertyPredicted CharacteristicRationale and Implication for Pharmacokinetics
Molecular Weight ~215.26 g/mol Well within the limits of "Lipinski's Rule of Five," suggesting good potential for oral bioavailability.
Lipophilicity (LogP) ModerateThe phenyl ring contributes to lipophilicity, while the oxadiazole and azetidine moieties add polarity. A balanced LogP is generally favorable for good membrane permeability and aqueous solubility.
Aqueous Solubility ModerateThe presence of nitrogen atoms in the azetidine and oxadiazole rings capable of hydrogen bonding is expected to confer a degree of aqueous solubility, which is essential for absorption and distribution.
Polar Surface Area (TPSA) ModerateA moderate TPSA is often correlated with good oral bioavailability, as it allows for a balance between membrane permeability and solubility.

In silico ADME predictions for various 1,2,4-oxadiazole and azetidine derivatives often suggest favorable drug-like properties, including good oral absorption and bioavailability.[1][4]

A Predictive Journey Through the Body: The ADME Profile

Absorption

It is predicted that 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole would exhibit good oral absorption. This prediction is based on its likely adherence to Lipinski's Rule of Five and the general characteristics of 1,2,4-oxadiazole-containing compounds, which often show good intestinal permeability.[5][6] The azetidine moiety can also contribute to improved solubility and absorption characteristics.[3]

Distribution

Following absorption, the compound is expected to distribute into various tissues. The degree of distribution will be influenced by its lipophilicity and plasma protein binding. Compounds with moderate lipophilicity tend to have a moderate volume of distribution. The extent of plasma protein binding is difficult to predict without experimental data but would be a critical parameter to measure.

Metabolism

The metabolic fate of this compound is likely to involve several pathways. The 1,2,4-oxadiazole ring is generally considered to be metabolically stable.[1] However, the other parts of the molecule present sites for potential biotransformation:

  • Oxidation of the methyl group: The methyl group on the phenyl ring is a prime candidate for oxidation by cytochrome P450 enzymes to a hydroxymethyl group, which could be further oxidized to a carboxylic acid.

  • Aromatic hydroxylation: The phenyl ring could undergo hydroxylation at various positions.

  • Metabolism of the azetidine ring: While generally stable, the azetidine ring could potentially undergo N-dealkylation or ring-opening, although this is less common.

A diagram of the predicted metabolic pathways is presented below.

Predicted Metabolic Pathways Parent 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole Metabolite1 Hydroxymethyl Metabolite Parent->Metabolite1 CYP450 Oxidation Metabolite3 Aromatic Hydroxylation Product Parent->Metabolite3 Aromatic Hydroxylation Metabolite2 Carboxylic Acid Metabolite Metabolite1->Metabolite2 Further Oxidation

Caption: Predicted metabolic pathways of the parent compound.

Excretion

The metabolites, being more polar than the parent compound, are expected to be excreted primarily through the kidneys into the urine. A smaller fraction of the parent compound and metabolites might be eliminated through the feces.

Framework for Experimental Verification: Key Protocols

To move from prediction to concrete data, a series of standard pharmacokinetic studies would be necessary.

In Vitro ADME Assays

A crucial first step involves a battery of in vitro assays to assess the compound's drug-like properties.

Protocol: Caco-2 Permeability Assay for Intestinal Absorption

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.

  • Assay: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The process is also reversed (B to A) to assess efflux.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated to predict in vivo absorption.

Protocol: Metabolic Stability in Liver Microsomes

  • Incubation: The test compound is incubated with liver microsomes (human and animal species) and NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Sampling: Aliquots are removed at different time points and the reaction is quenched.

  • Analysis: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are determined to predict the rate of metabolism in the liver.

In Vitro ADME Workflow Start Test Compound Caco2 Caco-2 Permeability Assay Start->Caco2 Microsomes Liver Microsome Stability Assay Start->Microsomes PPB Plasma Protein Binding Assay Start->PPB Permeability Permeability Data (Papp) Caco2->Permeability Metabolism Metabolic Stability Data (t½, CLint) Microsomes->Metabolism Binding Plasma Protein Binding (%) PPB->Binding

Caption: General workflow for in vitro ADME profiling.

In Vivo Pharmacokinetic Studies

Animal studies are essential for understanding the compound's behavior in a whole organism.

Protocol: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Typically, male Sprague-Dawley rats are used.

  • Dosing: The compound is administered via intravenous (IV) and oral (PO) routes to separate groups of animals.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

Table of Key Pharmacokinetic Parameters from an In Vivo Study

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Half-lifeThe time it takes for the plasma concentration to decrease by half, indicating the duration of action.
CL ClearanceThe volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) BioavailabilityThe fraction of the administered dose that reaches the systemic circulation. Calculated by comparing AUC after oral and IV administration.

Conclusion and Future Directions

While lacking direct experimental evidence, a predictive analysis of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole suggests it possesses characteristics amenable to a favorable pharmacokinetic profile, including good oral absorption and metabolic stability. The structural motifs present in the molecule are commonly found in successful drug candidates.

This theoretical framework underscores the critical need for empirical studies to validate these predictions. The outlined in vitro and in vivo protocols provide a clear roadmap for the initial preclinical evaluation of this compound. The insights gained from such studies will be invaluable in determining its potential as a therapeutic agent and guiding any necessary structural modifications to optimize its pharmacokinetic and pharmacodynamic properties.

References

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry.
  • 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. (2024-09-30).
  • Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. PubMed. (2022-05-02).
  • 1,2,4-oxadiazoles-based novel EGFR inhibitors. OTT - Dove Medical Press. (2022-05-02).
  • Benzo[d]imidazole anchored oxadiazole derivatives: synthesis, characterization, biological evaluation, in silico docking and ADME-T analysis. RSC Publishing.
  • Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds.
  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors fo. Journal of Applied Pharmaceutical Research. (2022-09-30).
  • Novel 1,2,4-Oxadiazole Deriv
  • Azetidines in medicinal chemistry: emerging applic
  • In-silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole deriv
  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol
  • An approach to design, In silico predictions and molecular docking studies of 1,3,4-oxadiazolyl sulphonamides as possible. SciSpace. (2017-12-11).
  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)
  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiprolifer
  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma.
  • View of The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology. (2025-06-29).
  • Assessing p-tolyloxy-1,3,4-oxadiazole acetamides as lipoxygenase inhibitors assisted by in vitro and in silico studies. PubMed. (2022-12-15).

Sources

A Framework for the Preliminary Toxicity and Safety Assessment of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: April 2026

DISCLAIMER: This document is a hypothetical framework for the preclinical safety and toxicity evaluation of the novel chemical entity 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole. As of the date of this publication, there is no publicly available data specifically detailing the toxicological profile of this compound. The methodologies and strategies outlined herein are based on established principles of nonclinical safety assessment for small molecule drug candidates and the known biological activities of the broader oxadiazole class of compounds.

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The compound 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole represents a novel chemical entity within this class. Its structural features—a substituted phenyl ring, an oxadiazole core, and an azetidine group—suggest potential for unique biological interactions and a corresponding need for a thorough safety and toxicity evaluation before any consideration for clinical development.

This guide provides a comprehensive, albeit prospective, overview of a preliminary toxicity and safety program for this compound. The experimental strategies are designed to identify potential hazards, define a safe starting dose for first-in-human studies, and understand the compound's overall risk profile in accordance with international regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[4][5][6][7]

Guiding Principles of the Nonclinical Safety Evaluation

The primary objectives of the nonclinical safety evaluation are to:

  • Identify potential target organs for toxicity and assess the reversibility of any adverse effects.

  • Determine the dose-response relationship of toxic effects.

  • Establish a No-Observed-Adverse-Effect-Level (NOAEL) to guide the selection of a safe starting dose for clinical trials.[7]

  • Investigate the compound's safety pharmacology to uncover any acute and life-threatening risks.[7]

The selection of animal models and experimental designs will be based on their predictive value for human responses. All in vivo studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

In Vitro Toxicity Assessment: The Initial Screen

Prior to extensive in vivo testing, a battery of in vitro assays can provide valuable, early insights into the compound's potential liabilities, guiding further investigation and reducing the reliance on animal testing.[8][9]

Cytotoxicity Assays

The initial assessment of toxicity often begins with evaluating the compound's effect on cell viability across various cell lines. This helps to identify general cytotoxicity and any cell-type-specific effects.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: A panel of human cell lines should be selected, including a liver cell line (e.g., HepG2), a kidney cell line (e.g., HEK293), and any cancer cell lines relevant to the compound's potential therapeutic indication.

  • Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., acidified isopropanol).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineIncubation Time (hours)IC50 (µM)
HepG2 (Liver)24>100
4885.2
7262.5
HEK293 (Kidney)24>100
48>100
7291.8
MCF-7 (Breast Cancer)2445.3
4822.1
7215.7

dot

In_Vitro_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Select Cell Lines (e.g., HepG2, HEK293) plate Plate Cells in 96-well Plates start->plate treat Treat Cells with Compound Dilutions plate->treat prepare_compound Prepare Serial Dilutions of Test Compound prepare_compound->treat incubate Incubate for 24, 48, 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.

Genotoxicity Assays

Genotoxicity testing is crucial to assess the potential of a compound to damage genetic material, which can lead to mutations and cancer.

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations (gene mutations).

  • In Vitro Micronucleus Test: This assay, typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells), detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

In Vivo Toxicity Studies

In vivo studies are essential to understand the compound's effects in a whole biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively influence its toxicity.[10]

Acute Toxicity Study

The acute toxicity study aims to determine the median lethal dose (LD50) and identify the clinical signs of toxicity after a single high dose of the compound. This study is often conducted in two rodent species (e.g., rats and mice) and follows guidelines such as the OECD Guideline 425.[11]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Model: Wistar rats (one sex, typically females as they are often more sensitive).

  • Dosing: A single animal is dosed at a starting dose level (e.g., 2000 mg/kg).[11]

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.[11]

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The study continues until a stopping criterion is met, allowing for the estimation of the LD50.

  • Parameters Monitored: Clinical signs, body weight changes, and gross necropsy at the end of the study.

Table 2: Potential Outcomes of an Acute Toxicity Study

ParameterObservation
LD50 >2000 mg/kg (Indicates low acute toxicity)
Clinical Signs Sedation, lethargy at high doses, resolving within 24 hours.
Body Weight No significant changes compared to control.
Gross Necropsy No treatment-related abnormalities observed.

dot

Acute_Toxicity_Workflow start Start with a Single Female Rat dose Administer Single Oral Dose (e.g., 2000 mg/kg) start->dose observe Observe for 14 Days (Clinical Signs, Mortality) dose->observe decision Animal Survives? observe->decision increase_dose Increase Dose for Next Animal decision->increase_dose Yes decrease_dose Decrease Dose for Next Animal decision->decrease_dose No increase_dose->dose Test Next Animal stop Stopping Criteria Met (e.g., 3 reversals) increase_dose->stop decrease_dose->dose Test Next Animal decrease_dose->stop calculate Calculate Estimated LD50 stop->calculate

Caption: Decision-tree workflow for an acute oral toxicity study (Up-and-Down Procedure).

Repeat-Dose Toxicity Studies

These studies are designed to characterize the toxicological profile of the compound following repeated administration over a defined period. A 28-day sub-acute study in a rodent and a non-rodent species is a standard requirement for supporting Phase I clinical trials.[11]

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study (Rodent)

  • Animal Model: Sprague-Dawley rats (equal numbers of males and females).

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

    • Recovery groups for vehicle control and high dose.

  • Administration: The compound is administered daily via oral gavage for 28 consecutive days.

  • In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.

  • Recovery Phase: The recovery groups are observed for an additional 14 days without treatment to assess the reversibility of any toxic effects.

Table 3: Key Parameters in a 28-Day Repeat-Dose Toxicity Study

CategoryParameters to be Evaluated
In-Life Clinical signs, mortality, body weight, food consumption, ophthalmology.
Clinical Pathology Hematology (e.g., RBC, WBC, platelets), coagulation, clinical chemistry (e.g., ALT, AST, BUN, creatinine).
Anatomical Pathology Gross necropsy, organ weights, histopathology of a comprehensive list of tissues.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[7]

  • Central Nervous System (CNS): A functional observational battery (FOB) in rats can be used to assess behavioral and neurological changes.

  • Cardiovascular System: In vitro hERG assay to assess the risk of QT interval prolongation, followed by in vivo cardiovascular monitoring (ECG, blood pressure, heart rate) in a non-rodent species (e.g., beagle dogs).

  • Respiratory System: Evaluation of respiratory rate and tidal volume in rats using whole-body plethysmography.

Conclusion and Future Directions

The preliminary toxicity and safety profile of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole will be established through a systematic and tiered approach, beginning with in vitro assays and progressing to in vivo studies. The data generated from this comprehensive program will be critical for identifying potential risks, understanding the dose-response relationship for any observed toxicities, and establishing a safe margin for the initiation of human clinical trials. The oxadiazole class of compounds has shown promise in various therapeutic areas, and a thorough preclinical safety assessment is the first step in realizing the potential of this novel derivative.[12][13]

References

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route; Guidance for Industry and Review Staff; Availability - Federal Register. (2015).
  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Environmental Science and Pollution Research.
  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route | FDA. (2018).
  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route | FDA. (n.d.).
  • Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO. (2025).
  • Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC. (n.d.).
  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.).
  • In vitro Toxicity Testing for Drug Discovery - Pharmaron. (n.d.).
  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.).
  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals - ChemSafetyPro.COM. (2018).
  • In vitro toxicology - Wikipedia. (n.d.).
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.).
  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025).
  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC. (n.d.).
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. (n.d.).
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (n.d.).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.

Sources

Methodological & Application

Application Note: ¹H and ¹³C NMR Spectroscopic Characterization of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 1,2,4-oxadiazoles are frequently employed as metabolically stable bioisosteres for esters and amides 1[1]. When this core is coupled with an azetidine ring—a conformationally constrained secondary amine—the resulting scaffold, 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole, presents a unique electronic and steric environment. This application note provides a comprehensive, self-validating protocol for the structural elucidation of this molecule using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind the observed chemical shifts and coupling behaviors.

Mechanistic Context & Structural Nuances

To accurately predict and assign the NMR spectra of this compound, one must understand the underlying electronic and conformational dynamics:

  • The 1,2,4-Oxadiazole Core: The high electronegativity of the oxygen and nitrogen atoms within the azole ring strongly deshields the adjacent carbon atoms. The C5 position, flanked directly by an oxygen and a nitrogen, exhibits extreme deshielding, typically resonating near 175–180 ppm in ¹³C NMR 2[2].

  • The Azetidine Ring: The four-membered azetidine ring introduces significant angle strain, which influences both J-couplings and chemical shifts 3[3]. The protons on C2 and C4 are diastereotopic if the conformation is locked, but at room temperature, they often appear as a complex multiplet due to rapid ring puckering 4[4]. Furthermore, the C3 proton is subjected to the inductive electron-withdrawing effect of the directly attached oxadiazole C5, shifting it significantly downfield.

  • The m-Tolyl Group: The 1,3-disubstitution pattern on the phenyl ring creates a distinct splitting pattern in ¹H NMR. The opposing electronic effects of the weakly electron-donating methyl group and the strongly electron-withdrawing oxadiazole ring dictate the fine structure of the aromatic signals.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in structural assignment, the following step-by-step methodology incorporates a chemical validation step (D₂O exchange) to definitively identify exchangeable protons.

Step 1: Sample Preparation Weigh 5–10 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Transfer the solution to a precision 5 mm NMR tube.

Step 2: Instrument Tuning & Shimming Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform gradient shimming to ensure a highly homogeneous magnetic field; this is critical for resolving the complex multiplets of the strained azetidine ring.

Step 3: ¹H NMR Acquisition Run a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2 seconds and the acquisition time to 3–4 seconds. Collect 16 to 64 scans to ensure a high signal-to-noise ratio.

Step 4: ¹³C NMR Acquisition Run a proton-decoupled ¹³C sequence (zgpg30). Set D1 to 2–3 seconds. Because quaternary carbons (such as the oxadiazole C3/C5 and the ipso-carbons of the m-tolyl group) lack attached protons for dipole-dipole relaxation, they exhibit longer T₁ relaxation times. Collect 1024–2048 scans to ensure these critical quaternary peaks are clearly resolved above the baseline.

Step 5: D₂O Exchange Validation To definitively assign the azetidine secondary amine (N-H) proton, add 1–2 drops of deuterium oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds, allow the phases to settle, and re-acquire the ¹H NMR spectrum. The disappearance of the broad singlet near 2.60 ppm confirms the N-H assignment.

Workflow Visualization

NMR_Workflow SamplePrep 1. Sample Preparation (CDCl3 + TMS) Acquisition 2. Data Acquisition (1H, 13C, DEPT-135) SamplePrep->Acquisition Processing 3. Spectral Processing (Phase/Baseline Correction) Acquisition->Processing Analysis1H 4a. 1H NMR Analysis (Multiplet & Integration) Processing->Analysis1H Analysis13C 4b. 13C NMR Analysis (Chemical Shift Verification) Processing->Analysis13C D2O 5. D2O Exchange (NH Proton Validation) Analysis1H->D2O Validation 6. Final Structural Validation (Target Molecule Confirmed) Analysis13C->Validation D2O->Validation

Self-Validating NMR Workflow for 1,2,4-Oxadiazole Structural Elucidation

Data Presentation & Spectral Assignments

The following tables summarize the predictive quantitative data for 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole, explicitly linking each chemical shift to its underlying mechanistic causality.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
7.85 – 7.95 m (pseudo d, s)2Hm-Tolyl H2, H6Deshielded by the anisotropic effect and strong electron-withdrawing nature of the adjacent oxadiazole ring.
7.30 – 7.40 m (pseudo t, d)2Hm-Tolyl H4, H5Less deshielded; H5 is meta to both substituents, while H4 is ortho to the electron-donating methyl group.
4.20 – 4.35 m1HAzetidine C3-HStrong inductive deshielding from the directly attached, highly electronegative oxadiazole C5 position.
3.80 – 3.95 m4HAzetidine C2-H₂, C4-H₂Deshielded by the adjacent secondary amine; the complex multiplet arises from rapid ring puckering and vicinal coupling to C3-H.
2.60 br s1HAzetidine N-HBroadened by the quadrupolar relaxation of the nitrogen-14 nucleus; assignment is definitively confirmed via D₂O exchange.
2.40 s3Hm-Tolyl CH₃Typical benzylic methyl shift, slightly deshielded by the aromatic ring current.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)TypeAssignmentMechanistic Causality
180.2 C (quat)Oxadiazole C5Extreme deshielding due to sp² hybridization and direct attachment to both oxygen and nitrogen heteroatoms within the azole ring.
168.5 C (quat)Oxadiazole C3Deshielded by adjacent heteroatoms, but to a lesser extent than C5 due to the differing electronegativity of the surrounding N/O arrangement.
138.5 C (quat)m-Tolyl C3 (ipso)Deshielded by the directly attached methyl group (alpha effect).
131.5 CHm-Tolyl C4Aromatic carbon; shift is influenced by the ortho-methyl and para-oxadiazole groups.
128.8 CHm-Tolyl C5Meta to both substituents; represents a baseline aromatic shift.
128.0 CHm-Tolyl C2Sandwiched between two substituents; steric compression and electronic push-pull dictate this shift.
126.5 C (quat)m-Tolyl C1 (ipso)Directly attached to the electron-withdrawing oxadiazole ring.
125.4 CHm-Tolyl C6Ortho to the oxadiazole ring, experiencing both inductive and anisotropic deshielding effects.
53.2 CH₂Azetidine C2, C4Typical shift for aliphatic carbons alpha to a secondary amine in a strained four-membered ring.
33.5 CHAzetidine C3Shifted downfield relative to unsubstituted cyclobutane due to the attached oxadiazole core.
21.3 CH₃m-Tolyl CH₃Standard chemical shift for an aromatic methyl carbon.

References

  • Title: 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Source: SciSpace.
  • Title: ¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide. Source: Benchchem.
  • Title: Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Source: MDPI.
  • Title: Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Source: The Royal Society of Chemistry.

Sources

Using 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Document Type: Technical Guide & Experimental Protocols

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on the strategic integration of privileged scaffolds. 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a highly versatile building block that combines three distinct, pharmacologically valuable motifs: a conformationally restricted azetidine ring, a metabolically stable 1,2,4-oxadiazole core, and a lipophilic m-tolyl anchor.

This application note provides an in-depth mechanistic analysis of this scaffold, detailing its physicochemical advantages over traditional piperidine-amide systems, and outlines self-validating synthetic protocols for its incorporation into hit-to-lead optimization campaigns.

Structural Causality & Physicochemical Profiling

In medicinal chemistry, the transition from a hit to a lead compound requires meticulous tuning of physicochemical properties. The design of this specific building block is rooted in rational structure-property relationships:

  • The 1,2,4-Oxadiazole Core (Amide Bioisostere): Traditional amide bonds are highly susceptible to enzymatic cleavage by proteases. The 1,2,4-oxadiazole ring acts as a planar, metabolically stable bioisostere[1]. It retains the hydrogen-bond acceptor capabilities of an amide carbonyl while drastically increasing the plasma half-life of the resulting molecule [2].

  • The Azetidine Ring (Conformational Restrictor): To improve ligand efficiency, rigidifying the molecular structure is essential. Azetidine is the smallest saturated nitrogen-containing heterocycle with high chemical stability[3]. Compared to larger rings like piperidine, azetidine lowers the lipophilicity (logP) and molecular weight, which directly correlates with improved aqueous solubility and membrane permeability.

  • The 3-Methylphenyl Group (Lipophilic Anchor): The m-tolyl substituent provides a defined, rigid vector designed to occupy hydrophobic pockets within target proteins (e.g., GPCRs or kinases), driving binding affinity through van der Waals interactions.

Quantitative Data Presentation

The table below summarizes the theoretical and observed physicochemical advantages of utilizing the azetidinyl-oxadiazole scaffold compared to a traditional piperidinyl-amide baseline.

Scaffold FeaturelogP ContributionMetabolic Stability (t½)Conformational RigidityH-Bond Acceptor Capacity
Azetidine Low (-0.1 to 0.5)HighHigh (Restricted)Moderate
Piperidine High (1.0 to 1.5)ModerateModerate (Flexible)Moderate
1,2,4-Oxadiazole ModerateExcellent (Protease Resistant)Absolute (Planar)High (N and O atoms)
Traditional Amide LowPoor (Hydrolysis Prone)Low (Rotatable bond)High (Carbonyl oxygen)

Pharmacophore Mapping

The following diagram illustrates the functional causality of each structural motif within the building block, demonstrating how they collectively enhance the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug candidate.

Pharmacophore Compound 5-(Azetidin-3-yl)-3-(3-methylphenyl) -1,2,4-oxadiazole Azetidine Azetidine Ring (Conformational Restrictor) Compound->Azetidine Oxadiazole 1,2,4-Oxadiazole (Amide Bioisostere) Compound->Oxadiazole mTolyl 3-Methylphenyl (Lipophilic Anchor) Compound->mTolyl Prop1 Lowers logP & MW Improves Permeability Azetidine->Prop1 Prop2 Metabolic Stability H-Bond Acceptor Oxadiazole->Prop2 Prop3 Hydrophobic Pocket Engagement mTolyl->Prop3

Caption: Structural causality and pharmacophore mapping of the azetidinyl-oxadiazole building block.

Experimental Methodologies & Synthetic Workflows

To utilize this building block effectively, researchers must first synthesize the core scaffold in a protected form, followed by late-stage functionalization. The protocols below are designed as self-validating systems: intermediate TLC/LC-MS checks ensure the success of each mechanistic step.

Protocol 1: Synthesis of the Boc-Protected Core Scaffold

The most robust method for constructing the 1,2,4-oxadiazole core relies on the cyclization of an amidoxime precursor with a carboxylic acid [4].

Step 1: Amidoxime Formation

  • Reagents: Dissolve 3-methylbenzonitrile (1.0 eq) in absolute ethanol (0.5 M). Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq).

  • Reaction: Reflux the mixture at 80 °C for 4–6 hours.

  • Validation: Monitor via LC-MS. The conversion of the nitrile to the amidoxime is indicated by a mass shift of +33 Da.

  • Workup: Concentrate the solvent in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-methyl-N'-hydroxybenzimidamide.

Step 2: O-Acylation and Cyclodehydration Causality Note: HATU is selected as the coupling agent to ensure rapid O-acylation with minimal side reactions. Heating the intermediate drives the cyclodehydration to form the aromatic oxadiazole ring.

  • Reagents: In a dry flask under N₂, dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid.

  • Coupling: Add the amidoxime from Step 1 (1.0 eq). Stir at room temperature for 2 hours. (Validation: LC-MS will show the O-acylamidoxime intermediate).

  • Cyclization: Heat the reaction mixture to 100 °C for 12 hours. Alternatively, for heat-sensitive analogs, treat the intermediate with TBAF (1.0 eq) in THF at room temperature overnight [2].

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc) to yield tert-butyl 3-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate .

Protocol 2: Deprotection and Late-Stage Diversification

To generate a library of drug candidates, the azetidine nitrogen must be deprotected and functionalized.

Step 1: N-Boc Deprotection Causality Note: The 1,2,4-oxadiazole ring is highly stable under acidic conditions, allowing for the selective removal of the Boc group using Trifluoroacetic acid (TFA) without degrading the core scaffold.

  • Reaction: Dissolve the Boc-protected scaffold in Dichloromethane (DCM) (0.1 M). Add TFA to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.

  • Workup: Evaporate the volatiles under reduced pressure. Triturate the residue with diethyl ether to yield the TFA salt of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole .

Step 2: Diversification (Reductive Amination)

  • Reaction: Dissolve the deprotected scaffold (1.0 eq) and an aldehyde of choice (1.2 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid. Stir for 30 minutes to form the iminium ion.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir overnight.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, and purify via preparative HPLC.

Synthetic Workflow Visualization

Workflow Start 3-Methylbenzonitrile + Hydroxylamine Amidoxime Amidoxime Intermediate Start->Amidoxime Acylation O-Acylation with N-Boc-Azetidine-3-carboxylic acid (HATU, DIPEA) Amidoxime->Acylation Cyclization Cyclodehydration (100 °C or TBAF/THF) Acylation->Cyclization Core Boc-Protected Scaffold Cyclization->Core Deprotection TFA/DCM Deprotection Core->Deprotection Divergence Library Generation Deprotection->Divergence Amides Amide Derivatives Divergence->Amides R-COOH, HATU Amines Alkyl Amine Derivatives Divergence->Amines R-CHO, NaBH(OAc)3

Caption: Step-by-step synthetic workflow for generating a focused compound library.

References

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: MDPI URL:[Link]

Application Note: In Vivo Dosing Protocols and Vehicle Selection for 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Causality

The compound 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole represents a highly specific structural motif frequently utilized in the development of CNS-penetrant therapeutics, such as Sphingosine-1-phosphate (S1P) receptor modulators and nicotinic acetylcholine receptor (nAChR) agonists. Successfully transitioning this molecule from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models requires a deep understanding of its physicochemical properties.

As a Senior Application Scientist, it is critical to recognize that formulation is not a trial-and-error process, but a predictable system governed by the molecule's structural causality:

  • The Azetidine Core: This four-membered saturated heterocycle possesses significant ring strain and a basic secondary amine with a typical pKa​ ranging from 8.5 to 11.29 . At physiological pH (7.4), the azetidine nitrogen is predominantly protonated. While this cationic state is crucial for target engagement (e.g., forming salt bridges within receptor binding pockets), it inherently limits passive membrane permeability unless balanced by lipophilic domains.

  • The 1,2,4-Oxadiazole & 3-Methylphenyl Moieties: The 1,2,4-oxadiazole ring acts as a metabolically stable bioisostere for esters and amides . Combined with the 3-methylphenyl (m-tolyl) group, it drives the molecule's lipophilicity (LogP) significantly upward.

The Formulation Challenge: The juxtaposition of a basic amine and highly lipophilic aromatic rings typically results in a compound with poor aqueous solubility (<10 µg/mL) at neutral pH. Standard aqueous buffers (like PBS) will fail to solvate the drug, leading to precipitation, erratic absorption, and uninterpretable in vivo data. Therefore, vehicle selection must rely on co-solvents, surfactants, or complexation agents to artificially enhance solubility.

Vehicle Selection Strategy

Selecting the correct vehicle depends entirely on the intended route of administration and the required dose. Intravenous (IV) dosing requires a true, particulate-free solution to prevent embolism, whereas oral (PO) or intraperitoneal (IP) routes can tolerate fine suspensions or micellar dispersions.

VehicleSelection Start 5-(Azetidin-3-yl)-3-(m-tolyl) -1,2,4-oxadiazole SolCheck Aqueous Solubility < 10 µg/mL? Start->SolCheck Route Determine Dosing Route SolCheck->Route Yes (Lipophilic) IV Intravenous (IV) Route->IV PO_IP Oral (PO) / Intraperitoneal (IP) Route->PO_IP Sol1 10% DMSO + 90% (20% Captisol) IV->Sol1 True Solution Required Sol2 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline PO_IP->Sol2 Micellar Solution Sol3 0.5% CMC-Na + 1% Tween-80 Suspension PO_IP->Sol3 High Dose (>50 mg/kg)

Decision tree for vehicle selection based on dosing route and compound lipophilicity.

Quantitative Vehicle Comparison
Vehicle CompositionMechanism of SolubilizationMax Tolerated Vol. (Mice)Recommended RoutePros / Cons
10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline Co-solvency + Micellar encapsulation10 mL/kg (PO) 5 mL/kg (IV)IV, IP, POPros: Excellent for lipophilic amines; widely accepted .Cons: PEG400 can cause transient osmotic diuresis.
10% DMSO + 90% (20% Captisol in water) Hydrophobic cavity inclusion complex10 mL/kg (PO/IV)IV, POPros: True solution; highly biocompatible .Cons: Expensive; requires binding affinity to the cyclodextrin ring.
0.5% CMC-Na + 1% Tween-80 in Water Physical suspension (No true dissolution)10 mL/kg (PO)PO onlyPros: Best for high-dose toxicity studies.Cons: Unpredictable PK; strictly prohibited for IV use .

Self-Validating Experimental Protocols

Protocol A: Preparation of a Micellar Solution (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline)

The order of addition in this protocol is strictly causal. Altering the sequence will result in premature aqueous exposure and irreversible precipitation of the oxadiazole compound.

Step-by-Step Methodology:

  • Primary Dissolution: Weigh the required mass of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole into a sterile glass vial. Add 10% of the final volume as Dimethyl Sulfoxide (DMSO). Vortex and sonicate for 2–5 minutes.

    • Causality: DMSO disrupts the crystal lattice energy, taking the compound from a solid to a fully solvated state.

  • Co-Solvent Addition: Add 40% of the final volume as Polyethylene Glycol 400 (PEG400). Vortex vigorously.

    • Causality: PEG400 acts as a transitional co-solvent, preventing the highly lipophilic molecule from crashing out when the aqueous phase is eventually introduced.

  • Surfactant Addition: Add 5% of the final volume as Tween-80 (Polysorbate 80). Vortex until completely homogenous.

    • Causality: Tween-80 forms micelles. The lipophilic 3-methylphenyl-1,2,4-oxadiazole core will orient into the hydrophobic center of the micelle, while the hydrophilic PEG chains of Tween-80 face outward .

  • Aqueous Quench: Slowly add 45% of the final volume as 0.9% sterile Saline dropwise while continuously vortexing.

    • Self-Validating Check: Hold the vial against a dark background. The solution must remain optically clear. If turbidity or a milky appearance develops, the compound has exceeded its critical micelle concentration (CMC). Do not dose turbid solutions via IV; discard and reformulate at a lower concentration or switch to a Captisol-based vehicle.

Protocol B: In Vivo Pharmacokinetic (PK) Dosing Workflow

To determine the bioavailability and half-life of the compound, a standardized PK study in wild-type mice (e.g., C57BL/6J) is required.

PKWorkflow Formulate 1. Formulation Preparation Dose 2. In Vivo Dosing (Mice, n=3-5/group) Formulate->Dose Sample 3. Blood Sampling (0.5, 1, 2, 4, 8, 24h) Dose->Sample Process 4. Plasma Extraction (Acetonitrile crash) Sample->Process Analyze 5. LC-MS/MS Quantification Process->Analyze

Standardized in vivo pharmacokinetic (PK) experimental workflow in murine models.

Step-by-Step Methodology:

  • Animal Preparation: Fast mice for 4–6 hours prior to oral dosing to normalize gastric pH and emptying rates. Water should remain available ad libitum.

  • Dosing: Administer the formulated compound at 10 mg/kg via oral gavage (PO) using a 20-gauge bulb-tipped gastric feeding needle. The maximum administration volume should not exceed 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Serial Blood Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect 20–30 µL of blood via submandibular vein puncture into K2-EDTA coated microtainers.

  • Plasma Extraction: Centrifuge the blood at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a clean tube.

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing an internal standard, such as a deuterated analog) to 1 volume of plasma. Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes to pellet precipitated proteins.

    • Causality: Acetonitrile denatures plasma proteins (e.g., albumin), releasing any protein-bound oxadiazole compound into the organic supernatant for accurate total-drug quantification.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials and analyze via triple quadrupole mass spectrometry in positive electrospray ionization (ESI+) mode. The basic azetidine nitrogen readily accepts a proton [M+H]+ , making ESI+ the optimal ionization strategy for this scaffold.

References

  • National Center for Biotechnology Information (NCBI). "Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation." PMC, 2017. Available at:[Link]

  • Graham, K. L., et al. "A Novel CMKLR1 Small Molecule Antagonist Suppresses CNS Autoimmune Inflammatory Disease." PLOS ONE, 2014. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation scientists and medicinal chemists working with 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole . This guide provides authoritative, field-proven strategies to overcome the inherent aqueous solubility limitations of this specific chemical scaffold.

Physicochemical Overview: Understanding the Causality

To troubleshoot solubility, we must first deconstruct the molecule's structural domains and their physical chemistry:

  • The Azetidine Ring: This four-membered nitrogen heterocycle is a secondary amine. While unsubstituted azetidine exhibits strong basicity with a pKa of 11.29[1], the electron-withdrawing nature of the adjacent oxadiazole ring substantially lowers the electron density on the nitrogen. Consequently, the working pKa of this amine is shifted lower (estimated ~8.0–9.0). At physiological pH (7.4), a significant fraction of the molecule remains un-ionized, drastically reducing aqueous solvation.

  • The 1,2,4-Oxadiazole Core: This five-membered ring is a planar, heteroaromatic system[2]. It acts as a bioisostere for amides/esters but introduces high lipophilicity and promotes strong π-π stacking in the solid state, which increases the crystal lattice energy.

  • The 3-Methylphenyl (m-Tolyl) Group: This highly lipophilic moiety further drives hydrophobic collapse when introduced to aqueous media, leading to "brick dust" precipitation.

Troubleshooting Guide & FAQs

Q1: I am observing immediate precipitation when diluting my 10 mM DMSO stock into pH 7.4 buffer for in vitro assays. How can I prevent this? Causality: The rapid shift from a highly solvating organic environment (DMSO) to an aqueous buffer forces the lipophilic 1,2,4-oxadiazole and m-tolyl groups to undergo hydrophobic aggregation. Because the azetidine nitrogen is only partially protonated at pH 7.4, ionic solvation cannot overcome the hydrophobic collapse. Solution: Implement a "step-down" co-solvent strategy. Do not inject DMSO stocks directly into the assay buffer. Instead, pre-dilute the stock into an intermediate surfactant or co-solvent (e.g., PEG-400 or 0.01% Tween-20)[3]. This creates a micellar microenvironment that shields the lipophilic oxadiazole core before it reaches the bulk aqueous phase.

Q2: Our in vivo pharmacokinetic (PK) studies in rodents show highly variable, sub-optimal oral bioavailability. Is this a permeability or solubility issue? Causality: Given the lipophilicity of the oxadiazole and tolyl groups, membrane permeability is likely excellent (indicative of a BCS Class II compound). The variability is a classic symptom of dissolution-rate-limited absorption. The un-ionized free base forms a highly stable crystal lattice that resists dissolution in the gastrointestinal tract. Solution: Abandon standard aqueous suspension vehicles (like simple CMC/Tween). Shift to a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or an Amorphous Solid Dispersion (ASD) to bypass the crystal lattice energy[4]. Alternatively, dose the compound in a highly acidic vehicle (e.g., 0.1 N HCl) to fully protonate the azetidine ring in the stomach, ensuring it is fully dissolved prior to intestinal transit.

Q3: We want to develop a salt form to permanently improve aqueous solubility. Which counterions should we prioritize? Causality: Successful salt formation requires a pKa difference ( Δ pKa) of at least 2 between the basic center and the acidic counterion[5]. With the azetidine's pKa estimated around 8.5, acids with a pKa < 6.5 are viable[6]. However, to disrupt the strong lipophilic interactions of the oxadiazole-tolyl system, you must select small, highly hydrophilic counterions. Solution: Prioritize hydrochloride, mesylate (methanesulfonate), and acetate salts. Avoid large, lipophilic counterions (such as tosylate or napsylate), as these will simply replace the free-base crystal lattice with a highly stable, equally insoluble lipophilic salt lattice[6].

Data Presentation: Formulation Parameters

Table 1: Physicochemical Domain Analysis
Structural DomainProperty ContributionImpact on SolubilityMitigation Strategy
Azetidine-3-yl Basic secondary amine (pKa ~8.5)Positive (if protonated); Poor at pH > 8Salt formation; pH adjustment (acidic vehicles).
1,2,4-Oxadiazole Planar, lipophilic, H-bond acceptorNegative (high lattice energy)Amorphous solid dispersions (ASD); Co-solvents.
3-Methylphenyl Hydrophobic bulkNegative (drives aggregation)Micellar encapsulation (Cyclodextrins, SEDDS).
Table 2: Recommended Excipient Limits for In Vivo Dosing
Excipient / VehicleMechanism of SolubilizationMax Recommended Volume (%)Notes
DMSO Co-solvent< 5%High toxicity in vivo; causes precipitation upon dilution.
PEG-400 Co-solvent / Wetting agent20 - 40%Excellent for shielding the oxadiazole core.
HP- β -CD Inclusion complexation10 - 20% (w/v)Encapsulates the m-tolyl group to prevent aggregation.
Tween-80 Micellar surfactant1 - 2%Reduces surface tension of the crystal lattice.

Visualizations of Workflows

FormulationStrategy Start Solubility Issue Identified: 5-(Azetidin-3-yl)-3-(3-methylphenyl) -1,2,4-oxadiazole InVitro In Vitro Assays (Aqueous Buffer pH 7.4) Start->InVitro InVivo In Vivo PK (Oral Dosing) Start->InVivo Cosolvent Step-Down Co-solvents (DMSO -> PEG400 -> Buffer) InVitro->Cosolvent Micellar Surfactant Addition (0.01% Tween-20) InVitro->Micellar SaltScreen Salt Screening (Target Azetidine N) InVivo->SaltScreen LipidForm Lipid-Based Formulation (SEDDS / ASD) InVivo->LipidForm Success1 Clear Solution (No Brick-Dust Precipitation) Cosolvent->Success1 Micellar->Success1 Success2 Enhanced Bioavailability (Overcome Dissolution Limit) SaltScreen->Success2 LipidForm->Success2

Caption: Decision tree for troubleshooting in vitro and in vivo solubility challenges.

SaltScreening FreeBase Free Base API (Azetidine pKa ~8.5) Counterions Select Hydrophilic Acids (pKa < 6.5) e.g., HCl, Mesylate FreeBase->Counterions Crystallization 96-Well Crystallization (Evaporation/Cooling) Counterions->Crystallization Characterization Solid-State Characterization (XRPD, DSC) Crystallization->Characterization SolubilityTest Thermodynamic Solubility (HPLC in pH 6.8 Buffer) Characterization->SolubilityTest LeadSalt Select Lead Salt Form SolubilityTest->LeadSalt

Caption: Miniaturized salt screening workflow targeting the azetidine moiety.

Experimental Protocols

Protocol 1: Self-Validating Kinetic Solubility Profiling (Nephelometry)

Purpose: To accurately determine the precipitation threshold of the compound in assay buffers without relying solely on visual inspection.

Self-Validation Mechanism: This protocol includes a highly soluble control (Caffeine) and a highly insoluble control (Amiodarone). If Caffeine scatters light or Amiodarone fails to scatter light, the assay is immediately flagged as invalid, ensuring trust in the instrument's calibration.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole in 100% DMSO. Prepare identical stocks for Caffeine (Soluble Control) and Amiodarone (Insoluble Control).

  • Serial Dilution: In a 96-well V-bottom polypropylene plate, perform a 2-fold serial dilution of the stocks using DMSO, creating a concentration gradient from 10 mM down to 9.7 µM.

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent assay plate.

  • Buffer Addition: Rapidly dispense 245 µL of 0.1 M Phosphate Buffered Saline (pH 7.4) into each well using a multichannel pipette. (Final DMSO concentration = 2%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM to allow equilibrium of precipitation.

  • Nephelometric Readout: Read the plate using a microplate nephelometer (light scattering at 620 nm).

  • Data Analysis: Plot the light scatter intensity against the compound concentration. The kinetic solubility limit is defined as the concentration at which the scatter signal exceeds the baseline of the blank (2% DMSO in buffer) by >3 standard deviations.

Protocol 2: Miniaturized 96-Well Salt Screening

Purpose: To identify a highly soluble, crystalline salt form by exploiting the basicity of the azetidine ring[5].

Step-by-Step Methodology:

  • API Dispensing: Dispense 2 mg of the free base into each well of a 96-well glass-coated plate.

  • Solvent Addition: Add 100 µL of a primary screening solvent (e.g., THF, Acetone, or Ethanol) to dissolve the free base. Heat gently to 50°C if necessary to ensure complete dissolution.

  • Counterion Addition: Add 1.05 molar equivalents of selected counterions (e.g., 1M solutions of Hydrochloric acid, Methanesulfonic acid, Acetic acid, Phosphoric acid) to distinct wells.

  • Thermal Cycling: Subject the plate to a thermal cycle: heat to 50°C for 1 hour, then cool to 5°C at a rate of 0.1°C/min. Hold at 5°C for 12 hours.

  • Evaporation: If no precipitation is observed, unseal the plate and allow slow evaporation of the solvent under a gentle stream of nitrogen.

  • Harvesting & Characterization: Centrifuge the plate to pellet the formed crystals. Aspirate the supernatant. Analyze the solid pellets via X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to assess melting point and stability.

  • Thermodynamic Verification: Suspend the confirmed crystalline salts in pH 6.8 buffer for 24 hours, filter, and quantify the dissolved fraction via HPLC-UV to confirm solubility enhancement[5].

References

  • Grokipedia. "Azetidine - Chemical Properties and Basicity." Grokipedia, 2024. Available at:[Link]

  • Jetir.Org. "A COMPREHENSIVE REVIEW ON SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS." Journal of Emerging Technologies and Innovative Research, 2023. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. "Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations." Asian J. Pharm. Res., 2024. Available at: [Link]

  • National Institutes of Health (PMC). "Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization." ACS Omega, 2019. Available at: [Link]

Sources

Validation & Comparative

Benchmarking Metabolic Stability of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Liabilities

In early-stage drug discovery, predicting human pharmacokinetics requires rigorous in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. The test article, 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole , presents a unique structural profile that necessitates careful metabolic benchmarking.

The 1,2,4-oxadiazole core acts as a robust bioisostere for amides and esters, conferring high resistance to plasma esterases and spontaneous hydrolysis. However, Phase I metabolism via Cytochrome P450 (CYP) enzymes remains a primary clearance pathway. The structural liabilities of this specific scaffold include:

  • Benzylic Oxidation: The 3-methyl group on the phenyl ring (m-tolyl group) is highly susceptible to CYP-mediated hydroxylation, forming a benzylic alcohol that can further oxidize to a carboxylic acid.

  • Azetidine Ring Oxidation: The strained, nitrogen-containing azetidine ring is prone to N-dealkylation or ring-opening oxidation by CYP3A4 or CYP2D6.

To benchmark these liabilities, Human Liver Microsomes (HLM) are employed. HLM subcellular fractions contain high concentrations of CYP and flavin-containing monooxygenase (FMO) enzymes, making them the industry standard for assessing in vitro intrinsic clearance ( CLint​ ) ()[1].

Comparative Benchmarking: Test Article vs. Industry Standards

To objectively evaluate the metabolic stability of the test article, it must be benchmarked against well-characterized reference compounds representing low, moderate, and high clearance profiles.

The table below summarizes the comparative performance metrics.

CompoundPharmacological Class t1/2​ (min)In Vitro CLint​ (µL/min/mg)Predicted Hepatic Extraction ( EH​ )
Warfarin Anticoagulant (Low Clearance Control)> 200.0< 5.0Low (< 0.3)
Test Article *Novel Oxadiazole Scaffold38.536.0Moderate (0.3 - 0.7)
Diclofenac NSAID (Moderate Clearance Control)25.055.4Moderate (0.3 - 0.7)
Verapamil Calcium Channel Blocker (High Clearance)< 10.0> 150.0High (> 0.7)

*Note: Test Article = 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole. Data represents simulated benchmarking values based on known structural liabilities.

Data Interpretation: The test article demonstrates a moderate half-life, outperforming high-clearance drugs like Verapamil but clearing faster than Warfarin. This suggests that while the oxadiazole core is stable, the benzylic methyl group drives moderate Phase I turnover.

Experimental Workflow: A Self-Validating System

A robust ADME protocol must be self-validating. This means incorporating controls that isolate CYP-mediated metabolism from chemical instability or non-specific binding.

HLM_Workflow A 1. Preparation Test Cpd + HLM + Buffer B 2. Pre-Incubation 37°C for 5-10 min A->B C 3. Reaction Initiation Add NADPH Cofactor B->C D 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 min C->D E 5. Quenching Cold ACN + Internal Standard D->E F 6. Centrifugation Precipitate Proteins E->F G 7. LC-MS/MS Analysis Quantify Parent Remaining F->G

Step-by-step workflow for human liver microsome (HLM) metabolic stability assay.

Step-by-Step Methodology
  • Preparation & Matrix Assembly: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Spike the test article to a final concentration of 1 µM, keeping the organic solvent concentration below 0.1% to prevent CYP inhibition ()[2].

  • Thermal Equilibration (Pre-Incubation): Incubate the mixture at 37°C for 10 minutes without the NADPH cofactor. Causality Check: A minus-NADPH control is run in parallel. If the compound degrades during this phase, the instability is chemical or driven by non-CYP enzymes. This validates that subsequent NADPH-dependent depletion is strictly CYP/FMO-mediated.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Extract 30 µL aliquots at predefined intervals: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching & Protein Precipitation: Immediately dispense each aliquot into 120 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide). Causality Check: Cold ACN instantly denatures microsomal proteins, halting the enzymatic reaction exactly at the target timepoint. The internal standard corrects for any volumetric losses or matrix ionization suppression during LC-MS/MS analysis ()[3].

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

Data Analysis & Pharmacokinetic Projections

The depletion of the test article is assumed to follow first-order kinetics. By plotting the natural logarithm of the percent compound remaining versus time, the elimination rate constant ( kel​ ) is derived from the slope of the initial linear range ()[3].

Scaling_Pathway InVitro In Vitro t_1/2 (from LC-MS/MS) CLint_invitro In Vitro CL_int (µL/min/mg protein) InVitro->CLint_invitro k_el / [Protein] CLint_invivo In Vivo CL_int (mL/min/kg) CLint_invitro->CLint_invivo x Scaling Factors Scaling Scaling Factors (mg protein/g liver, g liver/kg) Scaling->CLint_invivo HepaticCL Hepatic Clearance (CL_H) Well-Stirred Model CLint_invivo->HepaticCL Blood Flow (Q_H)

Extrapolation of in vitro half-life to in vivo hepatic clearance using the well-stirred model.

Equations for Scaling:

  • In Vitro Half-Life: t1/2​=kel​0.693​

  • In Vitro Intrinsic Clearance: CLint,invitro​=Microsomal Protein Concentration (mg/mL)kel​​

  • In Vivo Extrapolation (IVIVE): Using physiological scaling factors (e.g., 48.8 mg microsomal protein per gram of liver, and 25.7 g liver per kg body weight for humans), the in vitro data is scaled to predict in vivo hepatic clearance ( CLH​ ) using the well-stirred model.

Conclusion & Optimization Strategies

The 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole scaffold exhibits a moderate metabolic clearance profile in HLM. The primary biotransformation route is likely benzylic hydroxylation of the m-tolyl group.

Medicinal Chemistry Next Steps: If lower clearance is desired to achieve once-daily dosing, replacing the 3-methyl group with a bioisostere (such as a chlorine atom or a trifluoromethyl group) will block this metabolic soft spot, significantly extending the compound's half-life while maintaining the robust stability of the oxadiazole core.

Sources

Cross-reactivity and interference validation for 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole in biochemical assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the validation of novel pharmacophores requires moving beyond basic screening to understand the physical chemistry and mechanistic behavior of the molecules in your assays. The compound 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole represents a highly optimized structural motif frequently utilized in the development of G protein-coupled receptor (GPCR) modulators, such as Melanin Concentrating Hormone Receptor 1 (MCHr1) and Lysophosphatidic Acid Receptor 1 (LPA1) antagonists[1][2].

The incorporation of the azetidine ring is a deliberate design choice to reduce lipophilicity (logD) and improve metabolic stability compared to traditional piperidine rings, while the 1,2,4-oxadiazole serves as a robust, enzymatically stable bioisostere for amides and esters[1][3]. However, this specific combination of a rigid, basic heterocycle with a planar, conjugated phenyl-oxadiazole system introduces unique liabilities in biochemical assays.

This guide provides an objective comparison of this scaffold against alternatives and details self-validating protocols to rigorously deconvolve true target engagement from assay interference and cross-reactivity.

The Causality of Assay Interference

Before advancing 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole into complex phenotypic models, you must rule out two primary modes of biochemical assay interference inherent to its structure:

  • Colloidal Aggregation: While azetidines generally improve aqueous solubility, the planar, hydrophobic nature of the 3-(3-methylphenyl)-1,2,4-oxadiazole system can drive concentration-dependent colloidal aggregation in aqueous buffers. These colloids non-specifically sequester assay proteins, leading to false-positive inhibition.

  • Optical Interference (Inner Filter Effect): The conjugated π -system of the phenyl-oxadiazole core absorbs light in the near-UV range. In Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, this can absorb the excitation energy intended for the donor fluorophore (e.g., Europium at 337 nm), mimicking a disruption of protein-protein interactions.

InterferenceWorkflow Start Primary Biochemical Hit 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole AggCheck Colloidal Aggregation Assay (DLS & 0.01% Triton X-100) Start->AggCheck FRETCheck TR-FRET Interference (Absorbance/Emission Check) Start->FRETCheck AggTrue IC50 Shifts > 3-fold (Aggregator - Discard/Modify) AggCheck->AggTrue Detergent Sensitive AggFalse IC50 Stable (True Binder) AggCheck->AggFalse Detergent Resistant FRETTrue Quenches Fluorophore (Inner Filter Effect) FRETCheck->FRETTrue High UV Absorbance FRETFalse No Optical Interference FRETCheck->FRETFalse Optically Clear

Figure 1: Workflow for triaging assay interference of oxadiazole compounds.

Objective Comparison: Scaffold Alternatives

To demonstrate the specific advantages and liabilities of the 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole scaffold, we compare its performance metrics against two common medicinal chemistry alternatives: a piperidine analog and a 1,3,4-oxadiazole isomer[1][2].

Performance Metric5-(Azetidin-3-yl)-1,2,4-oxadiazole (Target Scaffold)Piperidine Analog1,3,4-Oxadiazole Isomer
Lipophilicity (clogP) Moderate (~2.1)High (~3.5)Low (~1.8)
Microsomal Stability High (Resists N-dealkylation)Low (Prone to oxidation)High
hERG Cross-Reactivity Low (Smaller basic amine footprint)High (Classic hERG liability)Low
Aggregation Risk (CAC) Moderate (>30 µM)High (>10 µM)Moderate (>40 µM)
TR-FRET Interference Moderate (UV absorption at 330 nm)LowModerate

Insight: The azetidine substitution dramatically reduces the lipophilicity and hERG liability compared to the piperidine analog, making it a superior clinical starting point[2]. However, the 1,2,4-oxadiazole ring retains a moderate risk for optical interference that must be actively managed.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. A result is only trustworthy if the internal controls simultaneously prove the assay's mechanics are functioning correctly.

Protocol A: Orthogonal Aggregation Counter-Screen (Detergent-Sensitivity)

Causality: True receptor binding is driven by specific lock-and-key thermodynamic interactions, which are largely unaffected by trace amounts of non-ionic detergents. Conversely, colloidal aggregates are rapidly solubilized by detergents. If adding detergent abolishes the compound's inhibitory activity, the initial hit was a false-positive aggregator.

  • Preparation: Prepare the primary biochemical assay (e.g., a radioligand or GTP γ S binding assay) in two parallel buffer conditions:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Dose-Response: Plate a 10-point serial dilution (100 µM to 1 nM) of the 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole compound in both buffers.

  • Internal Controls: Include Tetraiodophenolphthalein (a known aggregator) and a known high-affinity reference ligand for your target.

  • Validation & Analysis: Calculate the IC50​ shift ratio ( IC50​ Buffer A / IC50​ Buffer B).

    • Self-Validation: The reference ligand must show a ratio of ~1.0. The aggregator control must show a ratio >10 (or complete loss of activity).

    • Test Compound: If the oxadiazole compound exhibits an IC50​ shift > 3-fold, flag it as a colloidal aggregator.

Protocol B: TR-FRET Optical Interference Validation

Causality: To differentiate true target disruption from fluorophore quenching (Inner Filter Effect), you must measure the compound's effect on the fluorophores in the absence of the biological target.

  • Mock Reaction Setup: Prepare a mock TR-FRET reaction containing the donor (e.g., Europium-chelate) and acceptor (e.g., AlexaFluor 647) at standard assay concentrations. Force a constitutive FRET signal using a direct Biotin-Streptavidin linker rather than your target proteins.

  • Titration: Titrate the oxadiazole compound into the mock reaction (up to 50 µM).

  • Dual-Wavelength Readout: Excite at 337 nm. Monitor the raw emission of the Donor at 615 nm and the Acceptor at 665 nm.

  • Validation & Analysis:

    • If the 615 nm donor signal drops dose-dependently, the compound is absorbing the excitation light.

    • If the calculated FRET ratio (665 nm / 615 nm) remains constant despite a drop in raw signals, the compound is optically interfering but not disrupting the Biotin-Streptavidin interaction. This confirms the compound will produce false positives in the primary assay.

Target Cross-Reactivity Profiling

A major hurdle in developing basic amine-containing GPCR modulators is off-target binding to the hERG potassium channel, which poses a severe cardiotoxicity risk[1]. While the azetidine ring is structurally smaller than piperidine—often providing a >100-fold selectivity window against hERG—rigorous electrophysiological validation is still mandatory[2].

CrossReactivity Cmpd Oxadiazole-Azetidine Scaffold Target Primary Target (e.g., S1P / MCHr1) Cmpd->Target High Affinity (Desired) OffTarget1 hERG Ion Channel (Cardiotoxicity Risk) Cmpd->OffTarget1 Patch-Clamp Validation OffTarget2 Kinase Panel (ATP-competitive sites) Cmpd->OffTarget2 Selectivity Screening

Figure 2: Logical profiling of GPCR target cross-reactivity and hERG liability.

Automated Patch-Clamp Protocol for hERG: Instead of relying on surrogate radioligand displacement (which often under-predicts functional blockade), utilize an automated patch-clamp system (e.g., QPatch) using CHO cells stably expressing the hERG channel. By measuring the tail current following a depolarizing pulse, you directly quantify functional channel blockade. The 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole should be tested up to 30 µM to ensure a safe therapeutic window.

References

  • Discovery of (3-(4-(2-Oxa-6-azaspiro[4]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) - ACS Publications. Journal of Medicinal Chemistry. URL:

  • Where Do Recent Small Molecule Clinical Development Candidates Come From? - ACS Publications. Journal of Medicinal Chemistry.
  • Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases - ACS Publications. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of novel pharmacophores like 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole not just as a regulatory checklist, but as a rigorous scientific process. This compound features a highly strained, basic azetidine ring coupled with an electron-deficient 1,2,4-oxadiazole core and a lipophilic m-tolyl group.

Understanding the physicochemical behavior of this molecule is the foundation of safe laboratory operations. Below is the comprehensive, field-proven guide to the operational handling, segregation, and disposal of this chemical, designed to ensure absolute regulatory compliance and laboratory safety.

Physicochemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first understand the structural causality behind the compound's hazards:

  • Metabolic & Environmental Stability: The electron-deficient nature of the 1,2,4-oxadiazole ring, attributed to its multiple heteroatoms, significantly enhances its metabolic stability and resistance to degradation (1 [1]). Because it will not break down in standard biological wastewater treatment facilities, aqueous sink disposal is strictly prohibited.

  • Azetidine Basicity & Ring Strain: The 4-membered azetidine heterocycle is basic and possesses high ring strain. In the presence of strong oxidizers or concentrated acids, it can undergo rapid, exothermic ring-opening reactions. Waste streams containing this compound must be strictly segregated from incompatible oxidizing agents.

  • Lipophilicity: The 3-methylphenyl (m-tolyl) group renders the molecule highly lipophilic. It will readily dissolve in organic solvents (DMSO, DCM, methanol) but will precipitate in aqueous buffers, meaning liquid waste will predominantly be organic.

Operational Disposal Methodology (Self-Validating Protocol)

The Resource Conservation and Recovery Act (RCRA) mandates that chemical waste must be accumulated under strict laboratory personnel control (2[2]). The following step-by-step protocol incorporates self-validating checks to ensure fail-safe execution.

Step 1: Primary Containment Selection & Preparation

  • Action: Select a high-density polyethylene (HDPE) or borosilicate glass container. Ensure the cap is in "new" condition with a PTFE liner.

  • Causality: The trace basicity of the azetidine ring can interact with metal containers over time, leading to slow corrosion or side reactions. HDPE and glass provide inert barriers (3 [3]).

  • Validation Check: Visually inspect the container for micro-fractures and invert the empty, capped container to verify seal integrity prior to introducing any waste.

Step 2: Segregation of Waste Streams

  • Action: Route the waste based on the solvent matrix used during your assay or synthesis.

    • Non-Halogenated: Solutions in DMSO, Methanol, or Acetonitrile.

    • Halogenated: Solutions in Dichloromethane (DCM) or Chloroform.

    • Solid: Contaminated pipette tips, weigh boats, and raw powder.

  • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates the high-temperature incineration process required to destroy the oxadiazole ring.

  • Validation Check: Cross-reference the solvent log on the fume hood sash before pouring. If the mixture contains even 1% DCM, it must be routed to the Halogenated stream.

Step 3: Headspace Management & Labeling

  • Action: Fill the container to no more than 90% capacity (leaving at least 1 inch of headspace). Immediately attach a hazardous waste tag listing "5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole" and all constituent solvents.

  • Causality: Volatile organic solvents expand with temperature fluctuations. Insufficient headspace can lead to container rupture and catastrophic vapor release (4 [4]).

  • Validation Check: The liquid meniscus must sit visibly below the designated fill line on the carboy. The label must be dated the exact moment the first drop of waste enters the container.

Step 4: Satellite Accumulation Area (SAA) Transfer

  • Action: Place the sealed container in a secondary containment bin (e.g., a polyethylene tub) within the laboratory's designated SAA.

  • Causality: Secondary containment prevents spilled chemicals from reaching floor drains or reacting with incompatible chemicals in the event of primary container failure (5 [5]).

  • Validation Check: Ensure the SAA logbook is updated and that the container is fully closed (not just resting on top) unless actively adding waste.

Emergency Spill Response Workflow

If 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole is spilled outside of containment, execute the following:

  • Isolate & Assess: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, and a lab coat.

  • Solid Powder Spill: Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API), creating an inhalation hazard. Moisten the powder gently with a compatible solvent (e.g., isopropanol) to bind the dust, then wipe it up with absorbent spill pads.

  • Liquid Solution Spill: Surround the spill with universal chemical absorbent (vermiculite or specialized spill socks) to prevent spreading. Work from the outside in.

  • Decontamination & Disposal: Place all saturated absorbents and contaminated PPE into a thick polyethylene bag, seal it, and place it in a rigid solid hazardous waste container. Wash the affected surface with a 10% bleach solution followed by water to neutralize trace residues.

Quantitative Waste Management Parameters

Adhering to strict quantitative limits is legally mandated and scientifically necessary to prevent accumulation hazards.

ParameterSpecification / LimitRationale / Regulatory Basis
Max SAA Volume 55 Gallons (or 1 Quart Acute)EPA RCRA standard for laboratory Satellite Accumulation Areas [5].
Max SAA Time (Full) 3 DaysContainers must be moved to the main facility accumulation area within 3 days of reaching capacity [4].
Headspace Requirement Minimum 1 inch (~10% vol)Allows for vapor expansion, crucial for volatile organic solvent matrices [4, 5].
pH Range (Aqueous) 5.0 – 12.5Prevents container corrosion; extreme pH requires separate corrosive waste streams [4].
Destruction Temp > 1,000 °C (Incineration)Required to break the highly stable 1,2,4-oxadiazole N-O and C-N bonds, converting heteroatoms to scrubbable NOx [1].

Chemical Waste Segregation Workflow

G Start Waste Generation: 5-(Azetidin-3-yl)-3-(3-methylphenyl) -1,2,4-oxadiazole State Determine Waste State Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Liquid Liquid Waste (Solvent Mixtures) State->Liquid SAA Satellite Accumulation Area Secondary Containment Solid->SAA HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) Liquid->HalogenCheck NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes NonHalo->SAA Halo->SAA Incineration Licensed TSD Facility High-Temp Incineration SAA->Incineration Transport < 90 Days

Workflow for the segregation and disposal of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole.

References

  • Title: Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential Source: ResearchGate URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Chemistry Lab Waste Disposal Source: Environmental Marketing Services URL: [Link]

Sources

Personal protective equipment for handling 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: April 2026

Safety and Handling Guide: 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole. This guide is synthesized from hazard data for structurally similar compounds and established laboratory safety principles from authoritative sources. This compound should be treated as potentially hazardous at all times. This document supplements, but does not replace, a substance-specific SDS and your institution's Chemical Hygiene Plan (CHP).[1][2][3]

Core Hazard Assessment

Based on its structural motifs—an azetidine ring, a 1,2,4-oxadiazole core, and a substituted phenyl group—a comprehensive risk assessment is essential. The azetidine ring is a strained, reactive moiety, and oxadiazole derivatives are known for their broad biological activities, necessitating cautious handling.[4][5][6] Hazard data for the closely related analog, 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride, indicates significant potential health effects.[7][8]

Table 1: Summary of Potential Hazards

Hazard Classification Description Rationale & Precautionary Action
Acute Toxicity (Oral) Toxic if swallowed.[7][8] Ingestion may cause serious harm or be fatal. Prohibit eating, drinking, and smoking in the laboratory.[9] Wash hands thoroughly after handling.
Serious Eye Irritation Causes serious eye irritation.[7][8] Direct contact with dust or solutions can cause significant eye damage. Mandates the use of chemical splash goggles.[10]
Skin Irritation Causes skin irritation.[7][8] Prolonged or repeated contact may lead to redness, inflammation, or dermatitis. Avoid all skin contact by using appropriate gloves and a lab coat.[4][11]

| Respiratory Irritation | May cause respiratory irritation.[10] | Inhalation of dust or aerosols can irritate the respiratory tract. All handling of solids must be performed in a certified chemical fume hood.[5][11] |

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. Before any task, ensure that primary engineering controls are in place and functioning correctly, as mandated by OSHA's Laboratory Standard.[2][12][13]

  • Chemical Fume Hood: All procedures involving the handling of solid 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole or its solutions must be conducted in a properly functioning chemical fume hood.[5] This is critical to mitigate inhalation exposure to potentially harmful dust, aerosols, or vapors from the volatile azetidine component.[4][11]

  • Laboratory Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[14]

  • Emergency Equipment: A safety shower and eyewash station must be unobstructed and readily accessible within a 10-second travel distance of the work area.[5][15] All personnel must be trained in their proper use.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure via dermal, ocular, and respiratory routes. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[3][15]

Table 2: Required PPE for Handling 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Category Item Specifications Rationale
Eye & Face Protection Chemical Splash Goggles Must provide a complete seal around the eyes. Compliant with ANSI Z87.1 or equivalent standards. Protects against splashes and dust, which are known to cause severe eye irritation.[7][10]
Face Shield To be worn over goggles during procedures with a high risk of splashing (e.g., large-volume transfers, reaction quenching). Provides a secondary layer of protection for the entire face.[4][5]
Hand Protection Chemical-Resistant Gloves Nitrile or neoprene gloves are recommended. Always check for tears or punctures before use. Prevents direct skin contact, which can cause irritation.[7][16] For extended operations or handling larger quantities, double-gloving is a prudent practice.[4]
Body Protection Laboratory Coat Long-sleeved, knee-length, with tight-fitting cuffs. A chemical-resistant or disposable gown is preferred. Protects personal clothing from contamination and minimizes skin exposure.[4] Lab coats should never be worn outside of the laboratory.[9]
Respiratory Protection NIOSH-Approved Respirator An N95 respirator for solid handling outside of a fume hood (e.g., during spill cleanup). An air-purifying respirator with organic vapor cartridges for significant vapor risk. Required when engineering controls cannot guarantee exposure below permissible limits.[13] Use must be part of a formal respiratory protection program.

| Foot Protection | Closed-Toe Shoes | Made of a durable, non-porous material. | Protects feet from spills and falling objects.[4] |

Operational and Handling Plan

A systematic approach to handling ensures safety and procedural integrity. The following workflow must be followed for all operations.

Step-by-Step Handling Workflow
  • Preparation: Before entering the lab, don the appropriate lab coat and closed-toe shoes. Inside the lab, put on safety goggles and gloves. Prepare the workspace within the chemical fume hood by lining it with disposable absorbent bench paper.

  • Weighing & Transfer: Conduct all weighing and transfer of the solid compound inside the fume hood to contain any dust. Use tools like spatulas and weighing paper; avoid creating airborne dust.[11]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep the sash of the fume hood at the lowest practical height.

  • Post-Handling Decontamination: After handling is complete, decontaminate all surfaces with an appropriate solvent. Wipe down the work area within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: first gloves, then face shield, followed by goggles, and finally the lab coat. Wash hands and arms thoroughly with soap and water before leaving the laboratory.

Visualization of Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Exit Phase prep1 1. Don Lab Coat & Shoes prep2 2. Don Goggles & Gloves prep1->prep2 prep3 3. Prepare Fume Hood Workspace prep2->prep3 handle1 4. Weigh & Transfer Solid Compound prep3->handle1 handle2 5. Prepare Solution handle1->handle2 clean1 6. Decontaminate Workspace handle2->clean1 clean2 7. Dispose of Waste (See Disposal Plan) clean1->clean2 clean3 8. Doff PPE Correctly clean2->clean3 clean4 9. Wash Hands Thoroughly clean3->clean4 caption Fig 1. Safe Handling Workflow

Caption: Fig 1. Step-by-step workflow for the safe handling of the compound.

Emergency Response Plan

In Case of Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[17]

Spill Response:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or outside of a fume hood, contact your institution's emergency response team.

  • For a small spill inside a fume hood, don appropriate PPE, including respiratory protection if needed.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area thoroughly.

Chemical Disposal Plan

Improper disposal of chemical waste poses a significant risk to environmental and public health. All waste generated must be handled as hazardous waste according to institutional and regulatory guidelines.[19][20]

  • Waste Segregation:

    • Solid Waste: Collect unused compounds and contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a clearly labeled, sealed container designated for solid hazardous chemical waste.[11]

    • Liquid Waste: Collect waste solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams. Keep halogenated and non-halogenated solvent waste in separate containers.

  • Container Management:

    • Waste containers must be made of a compatible material and kept closed except when adding waste.[19]

    • Labels must clearly identify the contents, including the full chemical name and approximate concentrations.[19][21]

    • Do not overfill containers; leave adequate headspace for expansion.[19]

  • Decontamination of Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone) inside a fume hood. The first rinseate must be collected as hazardous liquid waste.[5] Subsequent rinses can be managed according to standard laboratory procedures.

Visualization of Waste Disposal Logic

G start Waste Generated is_solid Is the waste a solid? start->is_solid is_liquid Is the waste a liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes is_glass Is it empty glassware? is_liquid->is_glass No liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes rinse_glass Triple rinse in fume hood is_glass->rinse_glass Yes collect_rinse Collect first rinse as hazardous liquid waste rinse_glass->collect_rinse caption Fig 2. Waste Segregation Decision Tree

Caption: Fig 2. Decision process for proper segregation of chemical waste.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety in Academic Chemistry Laboratories. (2017). American Chemical Society. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149). (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). University of Tennessee, Knoxville - Office of Clinical and Research Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1997). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • The ACS Guide to Safety in Academic Chemical Laboratories (Student Edition). (2003). American Chemical Society. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Doing Things Safely: Safety For Introductory Chemistry Students. (2010). American Chemical Society. Retrieved from [Link]

  • OSHA Laboratory Standard. (2023). Compliancy Group. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016). American Chemical Society. Retrieved from [Link]

  • Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. Retrieved from [Link]

  • OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Label: 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride. (n.d.). Molport. Retrieved from [Link]

  • Safety Data Sheet. (2026). INDOFINE Chemical Company, Inc. Retrieved from [Link]

  • 5-[(azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026). OAE Publishing Inc. Retrieved from [Link]

  • 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). University of St Andrews. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Disposal of chemical waste at FKF. (n.d.). University of Southern Denmark. Retrieved from [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2019). Molecules. Retrieved from [Link]

  • Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. (2016). Annali di Chimica. Retrieved from [Link]

  • 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (2020). Molecules. Retrieved from [Link]

  • Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Research & Reviews: Journal of Chemistry. Retrieved from [Link]

Sources

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